molecular formula C18H17N5O4 B2993188 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1219902-13-2

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2993188
CAS No.: 1219902-13-2
M. Wt: 367.365
InChI Key: GYTMDPOXYOVPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a tetrahydro ring system. The 4-position is substituted with a furan-2-yl group, while the 1-position carries a methyl group. The 3-position is functionalized with a carboxamide group linked to a 1-methyl-2-oxo-1,2-dihydropyridine moiety.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-22-7-3-5-10(18(22)26)17(25)20-15-14-11(12-6-4-8-27-12)9-13(24)19-16(14)23(2)21-15/h3-8,11H,9H2,1-2H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTMDPOXYOVPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic compound that exhibits a range of biological activities. This article delves into its pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H17N5O4
  • Molecular Weight : 367.365 g/mol
  • IUPAC Name : N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-1-methyl-2-oxopyridine-3-carboxamide

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. The biological activity of N-(4-(furan-2-yl)-1-methyl...) can be categorized into several key areas:

Anticancer Activity

Fused pyrazole derivatives are recognized for their anticancer properties. Studies have shown that related compounds display cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. For instance, one study reported that synthesized pyrazolo[3,4-b]pyridines demonstrated potential cytotoxic activity against these cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. N-(4-(furan-2-yl)-1-methyl...) may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases .

Antimicrobial Properties

Compounds similar to N-(4-(furan-2-yl)-1-methyl...) have shown promising antimicrobial activity against various pathogens. This includes antibacterial and antifungal effects, which could be leveraged in treating infections resistant to conventional therapies .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. They could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

The mechanisms underlying the biological activities of N-(4-(furan-2-yl)-1-methyl...) are multifaceted:

  • Inhibition of Key Enzymes : Many pyrazole derivatives act as inhibitors of critical enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds can affect various signaling pathways such as MAPK and PI3K/Akt pathways, which are pivotal in cell survival and proliferation.
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells through caspase activation is a significant mechanism attributed to these compounds.

Case Studies and Research Findings

StudyFindingsCell Lines TestedReference
Study 1Cytotoxic effects on HeLa and DU 205 cellsHeLa, DU 205
Study 2Anti-inflammatory activity through cytokine modulationIn vitro models
Study 3Antimicrobial efficacy against bacterial strainsVarious bacterial strains
Study 4Neuroprotective effects in oxidative stress modelsNeuronal cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Carboxamide Substituents

The target compound’s distinguishing feature lies in its dihydropyridine-based carboxamide group. Comparisons with analogs from the evidence highlight key differences:

Compound Name Core Structure Carboxamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-b]pyridine + tetrahydro ring 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide C20H18N6O4* ~406.4*
1-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide Same as target 5-oxopyrrolidine-3-carboxamide + 4-fluorophenyl C23H21FN4O4 ~442.4
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide Same as target 1H-indole-3-carboxamide C20H17N5O3 375.4

Physicochemical Implications

  • Polarity and Solubility : The dihydropyridine substituent in the target compound introduces an additional oxygen atom and nitrogen center compared to the indole analog , likely increasing polarity. The pyrrolidine analog in includes a 4-fluorophenyl group, which may enhance lipophilicity .
  • Molecular Weight : The target’s higher molecular weight (~406.4 vs. 375.4 in ) reflects the dihydropyridine substituent’s bulk relative to indole.

Q & A

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

  • 1H NMR and 13C NMR : Assign proton and carbon environments using chemical shifts (e.g., δ 10.82 ppm for exchangeable NH protons, δ 8.64 ppm for aromatic protons) and coupling constants (e.g., J = 4.0 Hz for diastereotopic protons) .
  • LC-MS and HRMS : Confirm molecular weight (e.g., ESIMS m/z 370.0 [M+1]) and isotopic patterns. HRMS (e.g., calculated vs. observed mass accuracy <5 ppm) resolves ambiguities in molecular formula .
  • HPLC Purity : Use reverse-phase chromatography (e.g., 99.9% purity) to validate absence of synthetic byproducts .

Q. How can synthetic routes be optimized for higher yields of this compound?

Answer:

  • Stepwise Purification : Intermediate isolation (e.g., column chromatography) improves final yield by minimizing side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, as seen in NMR solvent choices .
  • Catalytic Conditions : Explore Pd-catalyzed coupling or acid/base catalysis for key steps (e.g., amide bond formation), referencing similar protocols in pyrazolo-pyridine synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., furan-2-yl, methyl groups) influence reactivity and solubility?

Answer:

  • Furan Ring : The electron-rich furan-2-yl group may participate in π-π stacking or hydrogen bonding, affecting crystallization. Solubility can be modulated via co-solvents (e.g., DMF/water mixtures) .
  • Methyl Groups : Steric hindrance from N-methyl groups may slow nucleophilic attacks; computational modeling (e.g., COMSOL Multiphysics) predicts steric maps to guide derivatization .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or LC-MS adducts)?

Answer:

  • Deuterium Exchange : Identify exchangeable protons (e.g., NH or OH) by comparing D2O-treated vs. untreated NMR samples .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening (e.g., hindered rotation in amide bonds) .
  • Adduct Identification : Use high-resolution MS/MS to distinguish sodium/potassium adducts from true molecular ions .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ACD/Labs Percepta : Predict logP, solubility, and metabolic stability using QSAR models. For example, trifluoromethyl groups enhance lipophilicity and metabolic resistance .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Q. What experimental designs validate the compound’s biological activity in enzyme inhibition assays?

Answer:

  • Dose-Response Curves : Use IC50 determinations (e.g., 10-point dilutions) with controls (e.g., known inhibitors) to assess potency .
  • Selectivity Screening : Test against related enzymes (e.g., kinase panels) to confirm target specificity .
  • Cellular Permeability : Employ Caco-2 monolayers or PAMPA assays to correlate in vitro activity with bioavailability .

Methodological Considerations

Q. How to handle chiral centers in this compound during synthesis and analysis?

Answer:

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Stereochemical Assignment : Combine NOESY NMR (for spatial proximity) with X-ray crystallography of derivatives .

Q. What quality control metrics are essential for batch-to-batch reproducibility?

Answer:

  • In-Process Controls (IPCs) : Monitor reaction progress via TLC or inline IR spectroscopy for key intermediates .
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) identify sensitive functional groups (e.g., lactam hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.